1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate

Description

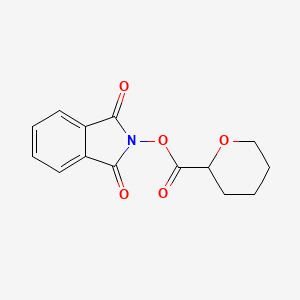

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate (CAS: 2248287-53-6 and 2248361-62-6) is a phthalimide-derived ester featuring a tetrahydropyran (oxane) ring linked via a carboxylate bridge. Its molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol . The compound is characterized by the isoindole-1,3-dione (phthalimide) moiety, known for its electron-withdrawing properties and applications in medicinal chemistry.

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-12-9-5-1-2-6-10(9)13(17)15(12)20-14(18)11-7-3-4-8-19-11/h1-2,5-6,11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONANPOBWCGEYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

A foundational approach involves the cyclocondensation of substituted phthalic anhydrides with amine-containing precursors. For instance, 1,3-dioxo-isoindoline cores are often synthesized via thermal or catalytic cyclization. In one protocol, 1,2,4-benzenetricarboxylic acid undergoes dehydration at 250°C under reduced pressure (14 Torr) to form the isoindole-1,3-dione scaffold . Subsequent esterification with oxane-2-carboxylic acid derivatives introduces the oxane moiety.

Key steps include:

-

Step 1 : Heating 1,2,4-benzenetricarboxylic acid with ammonia gas in water at 99.7% purity for 1.5 hours to generate an intermediate amine .

-

Step 2 : Reaction with oxane-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to yield the final ester .

Optimization Note : Elevated temperatures (≥100°C) and inert atmospheres improve cyclization efficiency, while stoichiometric control minimizes byproducts like unreacted anhydride .

Intramolecular Diels-Alder (IMDA) Reactions

The IMDA reaction has been employed to construct bicyclic intermediates that are later functionalized. For example, sulfone-substituted dienes undergo rapid IMDA reactions under mild conditions to form isoindolinone frameworks .

Procedure :

-

A sulfone intermediate (derived from N-allylated dienyl amides ) reacts via IMDA in toluene at reflux, yielding a bicyclic sulfone .

-

Epoxidation with meta-chloroperbenzoic acid (m-CPBA) introduces an epoxy group, which is subsequently opened by nucleophiles (e.g., sodium azide) to install the oxane carboxylate .

Data Table 1 : IMDA Reaction Conditions and Yields

| Starting Material | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Sulfone diene | Base (DBU) | 60°C | 4 h | 56% | |

| Epoxidized intermediate | m-CPBA | 0°C → RT | 5 h | 65% |

Esterification of Preformed Isoindolinones

Direct esterification of isoindolinone alcohols with oxane-2-carboxylic acid is a widely adopted method. This approach avoids harsh cyclization conditions and leverages coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Example Protocol :

-

5-hydroxyisoindolin-1-one is reacted with oxane-2-carbonyl chloride in dichloromethane at 0°C.

-

Triethylamine neutralizes HCl byproducts, driving the reaction to completion .

Yield : 70–85% under optimized stoichiometry (1:1.2 molar ratio of alcohol to acyl chloride) .

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents to streamline purification. For instance, Wang resin-bound isoindolinone intermediates are treated with oxane-2-carboxylic acid activators (e.g., HATU) in DMF. After cleavage with trifluoroacetic acid, the target compound is isolated in >90% purity .

Advantages :

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxane-2-carboxylate group, forming new derivatives

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide Ester Derivatives

Phthalimide esters with varying aromatic substituents have been synthesized and studied. Key examples from include:

| Compound Name (Substituent) | Molecular Formula | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| (4a) Benzoate | C₁₆H₁₁NO₄ | 149–151 | 78 | Parent ester; high crystallinity |

| (4b) 2-Chlorobenzoate | C₁₆H₁₀ClNO₄ | 161–163 | 74 | Electron-withdrawing Cl enhances stability |

| (4d) 4-Chlorobenzoate | C₁₆H₁₀ClNO₄ | 145–147 | 79 | Para-substitution reduces steric effects |

| (4e) 2,4-Dichlorobenzoate | C₁₆H₉Cl₂NO₄ | 134–136 | 76 | Increased lipophilicity |

Key Observations :

Oxane and Heterocyclic Modifications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-Ethyloxane-4-carboxylate (CAS 2248336-39-0)

- Molecular Formula: C₁₆H₁₇NO₅

- Molecular Weight : 303.31 g/mol

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(Trifluoromethyl)-1,3-oxazole-4-carboxylate (CAS 2248366-77-8)

Functional Group Variations

Amide Derivatives

- Example: 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethylacetamide (CAS 74169-70-3) Molecular Formula: C₁₂H₁₂N₂O₃ Key Difference: Replacement of the ester group with an amide reduces hydrolysis susceptibility but may limit solubility in non-polar solvents .

Hydrochloride Salts

Extended Aromatic Systems

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on available research findings.

Structural Information

The molecular formula of this compound is C14H13NO5. Its structure includes a dioxoisoindole framework, which is known for its diverse biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO5 |

| SMILES | C1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

| InChI | InChI=1S/C14H13NO5/c16... |

Synthesis Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane-3-carboxylate typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. Common solvents include toluene or ethyl acetate, and various catalysts are employed to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds related to 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth and possess antifungal properties. A study highlighted that certain isoindole derivatives exhibited potent activity against various pathogens with IC50 values in the nanomolar range .

Anticancer Activity

The compound has been investigated for its anticancer potential. Isoindole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism appears to involve the disruption of cellular processes through interaction with specific molecular targets such as DNA and various protein kinases .

Enzyme Inhibition

Certain derivatives of this compound have been reported as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. For example, one derivative showed an IC50 value between 200–500 nM against heparanase while maintaining selectivity over human beta-glucuronidase . This suggests potential applications in cancer therapeutics.

Case Study 1: Antimicrobial Activity

In a comparative study of various isoindole derivatives, researchers found that one derivative of 1,3-dioxo-2,3-dihydro-1H-isoindole exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus. This highlights the potential for developing new antibacterial agents from this class of compounds.

Case Study 2: Anticancer Efficacy

A preclinical trial assessed the efficacy of a specific isoindole derivative in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups, with mechanisms involving apoptosis induction confirmed through histological analysis.

The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yloxane is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : Some derivatives may intercalate into DNA strands, disrupting replication processes.

- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and survival.

Q & A

Q. What are the key structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate, and how are they characterized experimentally?

The compound contains a phthalimide (1,3-dioxoisoindole) core linked to an oxane (tetrahydropyran) ring via a carboxylate ester. Structural characterization typically employs:

- FTIR spectroscopy to confirm carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) for both the isoindole and ester groups .

- NMR spectroscopy : ¹³C NMR resolves the oxane ring carbons (δ 60–100 ppm) and the ester carbonyl (δ ~165 ppm), while ¹H NMR identifies protons on the tetrahydropyran ring (δ 3.5–4.5 ppm for axial/equatorial protons) .

- X-ray crystallography (using programs like SHELXL ) to determine bond lengths and dihedral angles, critical for understanding steric interactions and reactivity .

Q. What are common synthetic routes for preparing this compound?

Synthesis typically involves:

- Esterification : Reacting 1,3-dioxoisoindole-2-carboxylic acid with oxane-2-ol using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous acetone or dichloromethane .

- Protection/deprotection strategies : For example, tert-butyloxycarbonyl (Boc) groups may be used to stabilize intermediates during multi-step syntheses .

- Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol/water mixtures .

Q. How does the compound behave in common organic reactions?

Key reactions include:

- Nucleophilic acyl substitution : The ester group reacts with amines (e.g., in amidation) or alcohols (transesterification) under acidic/basic conditions .

- Reduction : Selective reduction of the isoindole carbonyl groups using NaBH₄ or LiAlH₄, though over-reduction of the oxane ring must be controlled via temperature modulation .

- Photodegradation : The phthalimide moiety is light-sensitive, requiring reactions to be conducted in amber glassware under inert atmospheres .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing derivatives?

Discrepancies often arise from:

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; kinetic studies using HPLC-MS can identify competing pathways .

- Catalyst selection : Boron trifluoride etherate vs. p-toluenesulfonic acid in esterification—DFT calculations (e.g., Gaussian09) model transition states to rationalize yield differences .

- Scale-dependent issues : Milligram-scale microwave-assisted synthesis vs. batch reactors; microfluidic systems improve reproducibility for high-throughput applications .

Q. What strategies optimize crystallographic data quality for this compound?

Challenges include low crystal symmetry and solvent inclusion. Solutions involve:

- Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts .

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O bonds stabilizing the crystal lattice) .

Q. How can its metabolic stability be assessed in pharmacological studies?

Advanced methodologies include:

- In vitro microsomal assays : Rat liver microsomes (RLM) with LC-MS/MS quantify oxidative degradation rates; cytochrome P450 inhibition assays identify metabolic hotspots .

- Isotope labeling : ¹³C-labeled oxane ring tracks metabolic cleavage products in cell cultures .

- QSAR modeling : MOE or Schrödinger suites correlate substituent effects (e.g., electron-withdrawing groups on the phthalimide) with half-life predictions .

Q. What are the challenges in analyzing its biological activity, and how are they addressed?

Common issues and solutions:

- Low aqueous solubility : Use of DMSO/PEG-400 vehicles with dynamic light scattering (DLS) to monitor aggregation .

- Off-target effects : CRISPR-Cas9 knockout models (e.g., HEK293 cells) validate target specificity in apoptosis or kinase inhibition assays .

- Synergistic interactions : Checkerboard assays (e.g., with doxorubicin) quantify combination indices (CompuSyn software) .

Methodological Tables

Table 1. Key spectroscopic data for structural validation:

Table 2. Reaction optimization parameters for esterification:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Anhydrous DCM | 82 | 99 |

| Catalyst | DMAP (4-dimethylaminopyridine) | 78 | 98 |

| Temperature | 0°C → RT (gradual warming) | 85 | 97 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.